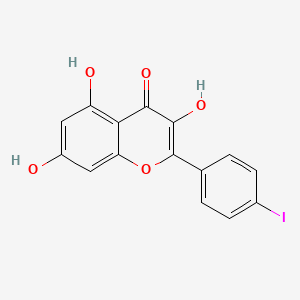

3,5,7-Trihydroxy-4'-iodoflavone

Description

Structure

3D Structure

Propriétés

Numéro CAS |

328548-28-3 |

|---|---|

Formule moléculaire |

C15H9IO5 |

Poids moléculaire |

396.13 g/mol |

Nom IUPAC |

3,5,7-trihydroxy-2-(4-iodophenyl)chromen-4-one |

InChI |

InChI=1S/C15H9IO5/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,17-18,20H |

Clé InChI |

JZGNQOUGTXYCBJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)I |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Modifications of 3,5,7 Trihydroxy 4 Iodoflavone

Strategies for the De Novo Synthesis of 3,5,7-Trihydroxy-4'-iodoflavone

The de novo synthesis of this compound, a derivative of the common flavonol kaempferol (B1673270), is typically achieved through multi-step sequences that construct the flavone (B191248) core from acyclic precursors. These methods offer precise control over the substitution pattern, including the introduction of the characteristic 4'-iodo moiety.

A foundational and widely employed strategy for constructing the flavone skeleton is through the synthesis and subsequent cyclization of a chalcone precursor. nih.govnih.gov This process involves two key stages: the formation of a 2'-hydroxychalcone via condensation and its subsequent oxidative cyclization to yield the flavone.

The initial step is the base-catalyzed Claisen-Schmidt condensation between a suitably protected 2'-hydroxyacetophenone and a 4-iodobenzaldehyde. nih.gov For the target compound, the synthesis would begin with an acetophenone derived from phloroglucinol (1,3,5-trihydroxybenzene) and 4-iodobenzaldehyde. The hydroxyl groups on the acetophenone component must be protected to prevent side reactions. The resulting 2'-hydroxy-4',6'-dihydroxy-4-iodochalcone intermediate is then subjected to oxidative cyclization. A common and effective method for this transformation is the Algar-Flynn-Oyamada (AFO) reaction, which uses hydrogen peroxide in an alkaline medium to form a flavonol. nih.gov Alternatively, iodine-mediated oxidative cyclization in a solvent such as dimethyl sulfoxide (DMSO) is a well-established method to convert 2'-hydroxychalcones directly into flavones. nih.govresearchgate.netresearchgate.net This reaction proceeds through an electrophilic attack of iodine on the double bond, followed by intramolecular cyclization and subsequent elimination to form the heterocyclic C-ring. elsevierpure.comnih.gov

| Method | Key Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Algar-Flynn-Oyamada (AFO) Reaction | H₂O₂, KOH or NaOH | Aqueous alcohol, room temp. | Directly yields a 3-hydroxyflavone (flavonol). |

| Iodine-DMSO Method | I₂ (catalytic or stoichiometric), DMSO | Heating (e.g., 150 °C) | Effective for a wide range of chalcones; DMSO acts as both solvent and oxidant. researchgate.netresearchgate.net |

| Palladium-Catalyzed Cyclization | Pd(II) catalyst, oxidant (e.g., O₂, Cu(OAc)₂) | Organic solvent, heating | Involves dehydrogenation and oxidative Heck coupling from a dihydrochalcone precursor. nih.gov |

An alternative synthetic route involves the direct iodination of the parent flavonoid, 3,5,7,4'-tetrahydroxyflavone (kaempferol), or a protected derivative. Achieving regioselectivity is paramount in this approach to ensure the iodine atom is introduced exclusively at the 4'-position of the B-ring.

Electrophilic aromatic substitution is the primary mechanism for this transformation. acs.org The reactivity of the flavonoid rings can be modulated by the choice of solvent and iodinating agent. Reagents such as N-Iodosuccinimide (NIS) are often used for the iodination of electron-rich aromatic systems under neutral conditions, which can be advantageous for sensitive substrates. researchgate.net The reaction of a protected kaempferol, where the A-ring hydroxyls are masked, with an electrophilic iodine source would direct substitution to the more activated B-ring. The 4'-position is electronically favored for substitution due to the directing effect of the 4'-hydroxyl group. Other methods include the use of molecular iodine in the presence of an oxidizing agent (e.g., hydrogen peroxide) or metal-catalyzed reactions, although these may present challenges in achieving high regioselectivity without careful substrate design and reaction optimization. acs.orgresearchgate.net

Given the multiple reactive hydroxyl groups on the flavonoid scaffold, a successful multi-step synthesis of this compound is highly dependent on a robust protecting group strategy. karazin.ua Protecting groups are used to temporarily mask the hydroxyl functions at positions 3, 5, and 7, preventing them from interfering with reactions such as condensation, cyclization, or halogenation. neliti.com

The choice of protecting groups is critical and often relies on an orthogonal strategy, where different groups can be removed under distinct conditions without affecting others. neliti.comcreative-peptides.com For instance, benzyl (Bn) ethers, which are stable under a wide range of conditions but are readily cleaved by catalytic hydrogenolysis, can be used to protect the 5- and 7-OH groups. The 3-OH group could be protected with a more labile group like a methoxymethyl (MOM) ether, which is removed under mild acidic conditions. researchgate.net This differential protection allows for selective manipulation of the molecule. For example, in a synthesis starting from kaempferol, one might protect the 3-, 5-, and 7-OH groups, perform the iodination at the 4'-position, and then remove all protecting groups in the final step to yield the target molecule. nih.gov

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

|---|---|---|---|

| Benzyl | Bn | BnBr or BnCl, Base (e.g., K₂CO₃) | H₂, Pd/C (Hydrogenolysis) |

| Methoxymethyl ether | MOM | MOMCl, Base (e.g., DIPEA) | Mild Acid (e.g., HCl in ether) researchgate.net |

| Acetyl | Ac | Acetic Anhydride, Pyridine | Base (e.g., K₂CO₃, MeOH) or Acid |

| Tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole | Fluoride source (e.g., TBAF) |

Derivatization and Structural Modification of this compound

The this compound core structure serves as a scaffold for further chemical modifications. These derivatizations can be used to explore structure-activity relationships or to alter the physicochemical properties of the molecule.

The existing hydroxyl groups on the this compound molecule can be selectively alkylated. The differential acidity of the phenolic protons (typically 7-OH > 3-OH > 5-OH) allows for regioselective reactions. nih.gov For example, treatment with one equivalent of an alkylating agent like methyl iodide or dimethyl sulfate under carefully controlled basic conditions can lead to preferential alkylation at the most acidic 7-OH position. acs.org Exhaustive alkylation can also be performed to protect all hydroxyl groups.

Introducing additional hydroxyl groups can be achieved through various methods. Chemical synthesis can accomplish this via transition-metal-catalyzed C-H bond oxidation, although this may require specific directing groups to achieve high regioselectivity. researchgate.netacs.org Biocatalytic approaches offer a powerful alternative. Enzymes such as cytochrome P450 monooxygenases and other microbial hydroxylases have been shown to perform highly regioselective hydroxylations on flavonoid skeletons. nih.govfrontiersin.org For instance, certain yeast strains can introduce a hydroxyl group at the C-8 position of flavones. nih.govdoaj.org

Glycosylation, the attachment of sugar moieties, is a common modification of flavonoids that significantly impacts their solubility and bioavailability. nih.govtamu.edu This modification can be applied to this compound to generate a range of glycosides.

Chemical glycosylation methods, such as the Koenigs-Knorr reaction, can be employed but often suffer from a lack of regioselectivity and require extensive use of protecting groups. Enzymatic methods provide a more elegant and selective alternative. acs.org Glycosyltransferases can catalyze the transfer of a sugar from an activated donor (like a UDP-sugar) to a specific hydroxyl group on the flavonoid acceptor. cas.cz The 3-OH and 7-OH positions are common sites for natural glycosylation. cas.cz Furthermore, glycosidases, which normally hydrolyze glycosidic bonds, can be used in reverse (transglycosylation) under specific conditions to synthesize new glycosides. nih.gov These enzymatic approaches also allow for the modification of existing glycosidic linkages, enabling the synthesis of di- or oligosaccharide chains with specific connectivities (e.g., α1→2 or α1→6). acs.org

Esterification and Etherification Approaches for Enhanced Stability or Solubility in Research

The hydroxyl groups at the 3, 5, and 7 positions of the flavone core are primary targets for esterification and etherification. These reactions are fundamental in medicinal chemistry to modulate the lipophilicity and aqueous solubility of a compound, which in turn can influence its stability and suitability for various in vitro and in vivo studies.

Esterification involves the reaction of the hydroxyl groups with acylating agents, such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base like pyridine. This transformation converts the polar hydroxyl groups into less polar ester functionalities. For polyhydroxyflavones, selective esterification can be challenging and may require the use of protecting groups to achieve regioselectivity. The choice of the acyl group can be varied to introduce different properties. For instance, esterification with short-chain fatty acids can increase lipophilicity, while derivatization with amino acids can enhance water solubility. Research on related flavones has shown that esterification of hydroxyl groups can impact their biological activities and antioxidant potential. In one study, the esterification of 6-hydroxyflavanone and 7-hydroxyflavone with various fatty acid chlorides was carried out in the presence of pyridine to yield a series of esters nih.gov.

| Reagent | Resulting Modification | Potential Impact |

| Acyl Halides (e.g., Acetyl Chloride) | Acetyl Esters | Increased Lipophilicity, Masking of Hydroxyl Groups |

| Carboxylic Anhydrides (e.g., Acetic Anhydride) | Acetyl Esters | Increased Lipophilicity, Masking of Hydroxyl Groups |

| Amino Acid Derivatives | Amino Acid Esters | Enhanced Water Solubility, Potential for Targeted Delivery |

Etherification , the conversion of hydroxyl groups to ethers, is another strategy to modify the properties of this compound. This is typically achieved by reacting the flavonoid with an alkyl halide in the presence of a base. Etherification generally increases the metabolic stability of the compound by protecting the hydroxyl groups from enzymatic degradation, such as glucuronidation. Similar to esterification, the choice of the alkyl group can be tailored to achieve desired physicochemical properties. For instance, methylation of hydroxyl groups is a common modification in flavonoid synthesis to create derivatives with altered biological profiles researchgate.net.

| Reagent | Resulting Modification | Potential Impact |

| Alkyl Halides (e.g., Methyl Iodide) | Methyl Ethers | Increased Metabolic Stability, Altered Biological Activity |

| Benzyl Halides (e.g., Benzyl Bromide) | Benzyl Ethers | Protection of Hydroxyl Groups for Further Synthesis |

Design and Synthesis of Prodrug Forms for Mechanistic Studies

Prodrug design is a sophisticated strategy employed to overcome undesirable properties of a pharmacologically active molecule, such as poor solubility, instability, or lack of target specificity. A prodrug is a bioreversible derivative that, upon administration, undergoes enzymatic or chemical conversion in vivo to release the active parent drug. For this compound, the hydroxyl groups are ideal handles for the attachment of promoieties to create prodrugs.

The design of prodrugs for mechanistic studies often focuses on temporarily masking the reactive hydroxyl groups to understand their role in the biological activity of the parent compound. By observing the difference in activity between the prodrug and the active form, researchers can infer the importance of the free hydroxyls.

Common prodrug strategies for hydroxyl-containing molecules include the formation of esters, carbonates, carbamates, and phosphates. For instance, ester prodrugs can be designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the active flavonoid. The rate of this cleavage can be modulated by the steric and electronic properties of the ester promoiety. For example, sterically hindered esters may be cleaved more slowly, leading to a sustained release of the active compound.

Cross-Coupling Reactions for Advanced Iodoflavonoid Derivatives

The iodine atom at the 4'-position of the B-ring is a key functional group that enables a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse library of advanced iodoflavonoid derivatives with potentially novel biological activities. The high reactivity of the C-I bond makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4'-iodo group with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules. This reaction has been extensively used in the synthesis of flavonoids and their derivatives to introduce new aryl or heteroaryl substituents mdpi.comnih.gov. For example, coupling this compound with various arylboronic acids would lead to the synthesis of 4'-aryl-3,5,7-trihydroxyflavones.

Sonogashira Coupling: This reaction couples the 4'-iodo group with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine wikipedia.orgorganic-chemistry.org. The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds and has been applied to the synthesis of various natural products and organic materials. Applying this reaction to this compound would yield 4'-alkynyl-3,5,7-trihydroxyflavones, which can serve as precursors for further transformations or as biologically active molecules themselves. The reaction is typically carried out under mild conditions wikipedia.org.

Heck Reaction: The Heck reaction involves the coupling of the 4'-iodo group with an alkene in the presence of a palladium catalyst and a base nih.govlibretexts.org. This reaction forms a new carbon-carbon bond at the vinylic position of the alkene, leading to the synthesis of 4'-alkenyl-3,5,7-trihydroxyflavones. The Heck reaction is a powerful tool for the construction of substituted alkenes and has been used in the synthesis of various flavonoid derivatives bohrium.comresearchgate.net.

| Cross-Coupling Reaction | Coupling Partner | Resulting Derivative | Key Reagents |

| Suzuki-Miyaura | Arylboronic Acid | 4'-Aryl-3,5,7-trihydroxyflavone | Pd Catalyst, Base |

| Sonogashira | Terminal Alkyne | 4'-Alkynyl-3,5,7-trihydroxyflavone | Pd Catalyst, Cu(I) Co-catalyst, Base |

| Heck | Alkene | 4'-Alkenyl-3,5,7-trihydroxyflavone | Pd Catalyst, Base |

These cross-coupling reactions significantly expand the chemical space accessible from the this compound scaffold, providing a powerful platform for the development of novel compounds for various research applications.

Molecular Mechanisms of Action and Cellular Target Identification for 3,5,7 Trihydroxy 4 Iodoflavone

Investigation of Cellular Signaling Pathway Modulation by 3,5,7-Trihydroxy-4'-iodoflavone

No specific research is available on the modulation of cellular signaling pathways by this compound.

Analysis of Protein Kinase and Phosphatase Activity Regulation by the Chemical Compound

There is currently no data on how this compound regulates protein kinase or phosphatase activity. While flavonoids, in general, are known to be protein kinase inhibitors, specific information for the iodinated form of kaempferol (B1673270) is absent from scientific literature. nih.govmdpi.com

Impact on Transcription Factor Activation and Gene Expression Profiles

Information regarding the impact of this compound on transcription factor activation and gene expression is not available.

Modulation of Apoptotic and Autophagic Signaling Cascades by this compound

The effects of this compound on apoptotic and autophagic signaling have not been documented. Studies on related flavonoids suggest that they can induce apoptosis in cancer cells, but this cannot be directly extrapolated to the iodo-derivative. nih.govnih.gov

Direct Molecular Interactions and Binding Affinity Studies of this compound

No direct molecular interaction or binding affinity studies for this compound have been published.

Enzyme Inhibition Kinetics and Mechanism Elucidation for this compound

There are no available studies on the enzyme inhibition kinetics or the mechanisms of enzyme inhibition for this compound.

Receptor Ligand Binding Investigations and Allosteric Modulation by the Chemical Compound

Data from receptor ligand binding assays or studies on allosteric modulation by this compound are not present in the current body of scientific research. While related hydroxyflavones have been shown to bind to nuclear receptors like NR4A1, specific data for the 4'-iodo compound is missing. nih.govmdpi.com

Protein-Compound Interaction Mapping Using Advanced Biophysical Techniques

The identification of protein targets is crucial to understanding the molecular mechanisms of any bioactive compound. For flavonoids, a variety of sophisticated biophysical techniques are employed to map these interactions, providing insights into binding affinities, thermodynamics, and conformational changes.

Advanced spectroscopic methods are at the forefront of studying protein-flavonoid interactions. nih.govresearchgate.netFluorescence spectroscopy , for instance, is a highly sensitive method used to detect the binding of a flavonoid to a protein. nih.gov This technique often relies on the intrinsic fluorescence of tryptophan and tyrosine residues in the protein, which can be quenched upon binding of a ligand like a flavonoid. nih.gov The mechanism of quenching, whether static (formation of a complex) or dynamic (collisional), can be determined using the Stern-Volmer equation, providing information about the nature of the interaction. nih.gov

Circular dichroism (CD) spectroscopy is another powerful tool that allows for the analysis of conformational changes in a protein's secondary structure, such as alterations in α-helices and β-sheets, upon interaction with a flavonoid. nih.gov Furthermore, Fourier-transform infrared spectroscopy (FTIR) can also be utilized to detect changes in the secondary structure of proteins when they bind to small molecules. nih.gov

Isothermal titration calorimetry (ITC) offers a direct measurement of the heat released or absorbed during the binding event, enabling the determination of key thermodynamic parameters like the binding constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.gov For a more detailed, label-free analysis of noncovalent interactions, surface plasmon resonance (SPR) has emerged as a highly sensitive technique. mdpi.com This method can provide real-time data on the kinetics of binding and dissociation between a protein and a small molecule. mdpi.com

In addition to these experimental techniques, computational approaches such as molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and visualizing the binding modes of flavonoids to their protein targets at an atomic level. researchgate.netbohrium.com These computational studies can help identify the specific amino acid residues involved in the interaction and elucidate the types of noncovalent forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the protein-ligand complex. researchgate.netnih.gov

Table 1: Advanced Biophysical Techniques for Protein-Flavonoid Interaction Studies

| Technique | Principle | Information Obtained |

| Fluorescence Spectroscopy | Measures changes in the intrinsic fluorescence of a protein upon ligand binding. nih.govnih.gov | Binding affinity, quenching mechanism (static/dynamic). nih.gov |

| Circular Dichroism (CD) Spectroscopy | Measures differences in the absorption of left- and right-circularly polarized light. nih.gov | Changes in protein secondary structure (α-helix, β-sheet content). nih.gov |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. nih.gov | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface due to binding. mdpi.com | Real-time kinetics of binding and dissociation (kon, koff), binding affinity (Kd). mdpi.com |

| Molecular Docking & MD Simulations | Computational methods to predict and simulate the interaction between a ligand and a protein. researchgate.netbohrium.com | Binding mode, interaction forces, conformational changes at the atomic level. researchgate.netnih.gov |

Intracellular Localization and Subcellular Distribution Studies of this compound

The specific subcellular localization of a flavonoid is critical to its biological activity. Studies on various flavonoids have shown that they can accumulate in different cellular compartments, including the nucleus, mitochondria, chloroplasts, and vacuoles. nih.gov The distribution is often dependent on the specific chemical structure of the flavonoid and the cell type. researchgate.net

Confocal laser scanning microscopy (cLSM) is a key technique used to visualize the intracellular distribution of fluorescent compounds. researchgate.netnih.gov Many flavonols exhibit autofluorescence, which allows for their direct visualization within cells. researchgate.net For non-fluorescent flavonoids, they can be chemically tagged with a fluorescent probe to enable their tracking. The use of specific organelle markers, often fluorescent proteins or dyes, allows for the co-localization of the flavonoid with particular subcellular structures. frontiersin.org For instance, diphenyl boric acid 2-amino ethyl ester (DPBA) is a stain that can make flavonoids fluoresce, and this can be used in conjunction with stains for specific organelles like protein bodies. researchgate.net

Research on different flavonoids has revealed diverse localization patterns. For example, in plant cells, some flavonoids are transported into the central vacuole for storage. nih.gov Others have been found to localize to the nucleus, where they may play a role in protecting DNA or modulating gene expression. nih.gov The localization can also be influenced by glycosylation, with glycosylated forms often being transported into vacuoles. nih.gov For instance, in duckweed, luteolin (B72000) 7-O-glucoside was found predominantly in the vacuoles of epidermal cells, while luteolin 8-C-glucoside accumulated in the vacuoles and chloroplasts of mesophyll cells. nih.gov

Cellular Uptake Mechanisms of this compound

The entry of flavonoids into cells is a prerequisite for their intracellular activity. The cellular uptake of these compounds can occur through various mechanisms, and the specific pathway is often influenced by the flavonoid's chemical properties, such as its lipophilicity and the presence of specific functional groups. nih.gov

The primary mechanisms of flavonoid uptake include passive diffusion across the cell membrane, particularly for more hydrophobic aglycones. The rate of uptake is often dependent on the concentration of the flavonoid. nih.gov

In addition to passive diffusion, carrier-mediated transport plays a significant role for some flavonoids. For example, certain flavonoid glycosides can be taken up by sodium-dependent glucose transporters (SGLT1). researchgate.net The involvement of specific transporters in the uptake of a flavonoid can be investigated using inhibitors of these transport proteins.

The process of endocytosis , including macropinocytosis and clathrin-mediated endocytosis, has also been identified as a mechanism for the cellular entry of some flavonoids, particularly when encapsulated in nanoparticles. nih.gov

The hydrophobicity of a flavonoid, which can be increased by modifications such as methylation, can enhance its affinity for the cell membrane and lead to greater cellular uptake. researchgate.net The iodination of the flavone (B191248) backbone in this compound would likely increase its lipophilicity, potentially favoring uptake via passive diffusion, although this remains to be experimentally verified.

Table 2: Common Cellular Uptake Mechanisms of Flavonoids

| Mechanism | Description | Factors Influencing |

| Passive Diffusion | Movement of the compound across the cell membrane down its concentration gradient. | Lipophilicity of the flavonoid, concentration gradient. |

| Carrier-Mediated Transport | Involvement of membrane transport proteins, such as glucose transporters. | Specific structural features of the flavonoid (e.g., glycosylation), presence of specific transporters. |

| Endocytosis | Engulfment of the compound by the cell membrane to form a vesicle. | Can be a pathway for flavonoid-loaded nanoparticles. |

Structure Activity Relationship Sar Studies of 3,5,7 Trihydroxy 4 Iodoflavone and Its Analogues

Influence of Hydroxyl Group Positioning and Number on Biological Activities of Iodoflavones

The number and arrangement of hydroxyl (-OH) groups on the flavonoid scaffold are critical determinants of the biological activities of iodoflavones. These groups are known to significantly impact mechanisms such as antioxidant capacity, enzyme inhibition, and antiproliferative effects. nih.govmdpi.com

The antioxidant activity of flavonoids, for instance, is substantially influenced by the configuration and total number of hydroxyl groups, which affect their ability to scavenge radicals and chelate metal ions. nih.gov The B ring's hydroxyl configuration is particularly crucial for scavenging reactive oxygen and nitrogen species. nih.gov Studies have shown that a higher number of hydroxyl groups generally correlates with increased antioxidant activity. mdpi.com Specifically, the presence of an ortho-dihydroxy group is considered a key feature for potent free radical scavenging. mdpi.com

In the context of other biological activities, the positioning of hydroxyl groups also plays a pivotal role. For example, the 5,7-dihydroxylation of the A ring is important for anti-MRSA activity in flavanones. nih.gov Furthermore, the hepatoprotective effects of certain flavonoids have been linked to the presence of a hydroxyl group at the 3-position in the C ring. researchgate.net The cytotoxic action of flavonoid derivatives is also dependent on the position of the hydroxyl groups. mdpi.com Research on trihydroxyflavones has indicated that compounds with hydroxyl groups at the 3 and 4' positions of the B ring exhibit significant antiproliferative activity. mdpi.com

The following table summarizes the influence of hydroxyl group positioning on various biological activities of flavonoids, providing a basis for understanding the potential activities of iodinated analogues.

| Hydroxyl Group Position(s) | Associated Biological Activity | Reference |

| 3, 5, 7, 3', 4' | Potent antioxidant activity | nih.govmdpi.com |

| 5, 7 (A ring) | Anti-MRSA activity | nih.gov |

| 3 (C ring) | Hepatoprotective effects | researchgate.net |

| 3, 4' (B ring) | Antiproliferative activity | mdpi.com |

| 7, 4' | Inhibition of protein kinases (e.g., CK2) | nih.gov |

Role of the 4'-Iodo Moiety in Modulating Specific Target Interactions and Efficacy

The introduction of a halogen atom, such as iodine, at the 4'-position of the B-ring of the flavone (B191248) nucleus introduces a significant modification that can profoundly impact the molecule's interaction with biological targets. While specific studies on the 4'-iodo moiety in 3,5,7-trihydroxyflavone are limited, the principles of halogen substitution in drug design offer valuable insights.

The iodine atom is large and lipophilic, which can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets within target proteins. This increased lipophilicity can lead to improved bioavailability. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of the compound for its target.

In the synthesis of flavonoid analogues, the introduction of an iodine atom in the B-ring has been a strategy to explore its effect on biological activity. For instance, the intramolecular cyclization of chalcones using iodine is a key step in the synthesis of certain flavonoid derivatives. nih.gov This highlights the chemical versatility that iodine introduction offers in creating diverse flavonoid structures for biological evaluation.

Impact of Flavone Core Modifications on the SAR Profile of 3,5,7-Trihydroxy-4'-iodoflavone

Modifications to the core flavone structure, beyond the substitution pattern of the A and B rings, can significantly alter the SAR profile of this compound. These modifications can include alterations to the C-ring, such as the saturation of the C2-C3 double bond or changes to the carbonyl group at C4.

The C2-C3 double bond in the C-ring, in conjunction with the C4-keto group, is a crucial structural feature for the antioxidant activity of many flavonoids. mdpi.com The planarity conferred by this double bond influences the electronic properties of the entire molecule and its ability to interact with biological targets. nih.gov For example, the planar structure of flavones is thought to be important for their binding to hydrophobic pockets in proteins like human serum albumin (HSA). nih.gov

Systemic SAR studies on flavonoid-based inhibitors of enzymes like inositol (B14025) hexakisphosphate kinase 2 (IP6K2) have revealed the importance of specific structural elements. These studies have shown a preference for hydroxyl groups at the 6- and 7-positions in the A ring, a carboxyl group at the meta position of the B ring, and a hydroxyl group at the 3-position of the C ring for potent inhibition. nih.gov This underscores the intricate interplay between different parts of the flavone core in determining biological efficacy.

The following table outlines the impact of key flavone core features on biological activity:

| Flavone Core Feature | Impact on Biological Activity | Reference |

| C2-C3 double bond | Contributes to antioxidant activity and planarity for protein binding. | mdpi.comnih.gov |

| C4-keto group | Essential for antioxidant activity. | mdpi.com |

| 3-hydroxyl group (C ring) | Important for IP6K2 inhibition and hepatoprotective effects. | researchgate.netnih.gov |

| Planar structure | Facilitates binding to hydrophobic pockets of proteins. | nih.gov |

Comparative SAR Analysis between this compound and Non-Halogenated Flavonoids

A comparative analysis of the SAR between this compound and its non-halogenated counterparts, such as kaempferol (B1673270) (3,5,7,4'-tetrahydroxyflavone), is essential for elucidating the specific contribution of the iodine atom.

While non-halogenated flavonoids like quercetin (B1663063) have been identified as inhibitors of enzymes such as IP6K2, synthetic modifications, including halogenation, are explored to enhance potency and selectivity. nih.gov For example, SAR studies on IP6K2 inhibitors revealed that hydrophilic substituents like hydroxyl and carboxyl groups in the B ring imparted stronger inhibitory activity than hydrophobic ones. nih.gov This suggests that the introduction of an iodine atom would need to be carefully considered in the context of the specific target and desired biological effect, as it increases hydrophobicity.

The table below provides a comparative overview of the key structural features and their general influence on the activity of halogenated versus non-halogenated flavonoids.

| Structural Feature | This compound | Non-Halogenated Flavonoids (e.g., Kaempferol) | Reference |

| 4'-Substituent | Iodine | Hydroxyl | N/A |

| Potential Interactions | Halogen bonding, hydrophobic interactions | Hydrogen bonding, antioxidant activity | nih.gov |

| Lipophilicity | Increased | Lower | N/A |

| Antioxidant Activity | Potentially altered due to the absence of the 4'-hydroxyl group | Strong, dependent on hydroxyl group configuration | nih.gov |

Natural Occurrence and Biosynthetic Pathways of Halogenated Flavonoids, Including 3,5,7 Trihydroxy 4 Iodoflavone

Identification of Natural Sources and Organisms Producing Iodoflavonoids.

While flavonoids are ubiquitously found in terrestrial plants, the natural occurrence of halogenated flavonoids is more sporadic and often associated with marine environments. researchgate.netfigshare.com Marine organisms, including sponges, algae, and microorganisms, are known producers of a diverse array of halogenated natural products. nih.govmdpi.com This is largely attributed to the higher concentration of halides, particularly bromide and iodide, in marine ecosystems compared to terrestrial ones.

Specific searches for the natural occurrence of 3,5,7-Trihydroxy-4'-iodoflavone have not yielded direct evidence of its isolation from a natural source. However, the presence of various iodinated organic compounds in marine algae and sponges suggests that these organisms are plausible, yet unconfirmed, sources of iodoflavonoids. idosi.orgresearchgate.net For instance, marine sponges have been identified as a rich source of diverse bioactive compounds, including flavones. idosi.orgacs.org Similarly, marine algae are known to accumulate iodine and synthesize various iodinated metabolites. researchgate.netresearchgate.net

It is important to note that many halogenated flavonoids are discovered through synthetic chemistry and biotransformation studies rather than direct isolation from natural sources. nih.govmdpi.comnih.gov This suggests that while the biosynthetic machinery for producing such compounds may exist in nature, they might be present in very low concentrations or in organisms from underexplored environments.

Table 1: Potential Natural Sources of Iodinated Flavonoids

| Organism Type | Examples | Rationale for Potential Production |

|---|---|---|

| Marine Sponges | Placospongia sp., Iotrochota sp. | Known to produce a wide array of bioactive compounds, including other halogenated molecules and flavonoids. nih.govidosi.orgresearchgate.net |

| Marine Algae | Laminaria japonica (Kombu), Codium fragile | Accumulate high concentrations of iodine and produce various iodinated organic compounds. researchgate.net |

Elucidation of Biosynthetic Pathways for Halogenated Aromatic Compounds.

The biosynthesis of flavonoids initiates from the phenylpropanoid pathway, where the amino acid phenylalanine is converted into 4-coumaroyl-CoA. wikipedia.org This precursor then enters the flavonoid biosynthesis pathway, leading to the formation of a chalcone backbone, which is subsequently cyclized and modified to produce various flavonoid classes. wikipedia.org

The introduction of a halogen atom onto the aromatic ring of a flavonoid is a post-modification step catalyzed by specific enzymes known as halogenases. mdpi.comtandfonline.com The general pathway for the biosynthesis of a halogenated flavonoid would therefore involve the initial synthesis of the flavonoid backbone followed by a halogenation step.

For this compound, the precursor would likely be the flavone (B191248) kaempferol (B1673270) (3,5,7,4'-tetrahydroxyflavone). The iodination would occur at the 4'-position of the B-ring. The biosynthesis of halogenated aromatic compounds is not limited to flavonoids. Many marine organisms produce a variety of halogenated phenols, alkaloids, and terpenes. elsevierpure.commdpi.com The study of these pathways provides a model for understanding how iodination of flavonoids might occur. The core mechanism involves the enzymatic oxidation of iodide to a more reactive iodine species that can then be incorporated into the aromatic ring. tandfonline.commanchester.ac.uk

Enzymatic Mechanisms of Halogenation in Flavonoid Biosynthesis.

The enzymatic halogenation of flavonoids is primarily carried out by a class of enzymes called halogenases. mdpi.commanchester.ac.uk These enzymes are broadly classified into two main types: haloperoxidases and FAD-dependent halogenases. tandfonline.comresearchgate.net

Haloperoxidases: These enzymes utilize hydrogen peroxide to oxidize halide ions (Cl⁻, Br⁻, I⁻) to form hypohalous acids (HOCl, HOBr, HOI), which are potent electrophiles that can halogenate aromatic compounds. manchester.ac.uk Chloroperoxidases, for example, can catalyze the chlorination, bromination, and iodination of various substrates. nih.govresearchgate.net The reaction is generally less specific than that of FAD-dependent halogenases.

FAD-dependent Halogenases: These enzymes are highly specific in their action, often catalyzing the halogenation of a particular position on a substrate molecule. mdpi.comresearchgate.net They utilize flavin adenine dinucleotide (FAD), oxygen, and a halide ion to generate a reactive halogenating species. mdpi.com The enzyme binds the substrate in a specific orientation, ensuring regioselective halogenation. While much of the research has focused on chlorinating and brominating FAD-dependent halogenases, it is understood that some of these enzymes can also utilize iodide. tandfonline.comresearchgate.net

The enzymatic iodination of a flavonoid like kaempferol to form this compound would likely be catalyzed by a regioselective halogenase that recognizes the 4'-position of the B-ring. The presence of hydroxyl groups on the flavonoid ring can influence the activity and regioselectivity of the halogenase. mdpi.com

Ecological and Physiological Roles of Iodinated Flavonoids in Producing Organisms.

The ecological and physiological roles of halogenated flavonoids are thought to be diverse and are often related to defense and signaling. Halogenation can enhance the biological activity of flavonoids, making them more potent antimicrobial, antifungal, or herbivore-deterrent agents. mdpi.comnih.gov

In the marine environment, where competition for space and resources is intense, the production of bioactive secondary metabolites is a common survival strategy. mdpi.comnih.gov Iodinated flavonoids, if produced by marine organisms, could play a role in:

Chemical Defense: The enhanced antimicrobial and antifungal properties of halogenated flavonoids could protect the producing organism from pathogenic microorganisms. mdpi.comnih.gov Studies have shown that brominated and chlorinated flavonoids exhibit significant antibacterial activity. mdpi.comnih.gov

Antifouling: Marine organisms often produce compounds to prevent the settlement of other organisms on their surfaces. Flavonoids have been investigated for their antifouling properties, and halogenation could enhance this activity. nih.gov

Allelochemicals: Halogenated compounds can act as allelochemicals, influencing the growth and development of competing organisms.

The specific roles of this compound in a producing organism are yet to be determined, as the compound has not been isolated from a natural source. However, based on the known functions of other halogenated flavonoids, a role in chemical defense is highly probable.

Microbial Biotransformation of Flavonoids for Structural Diversity.

Microbial biotransformation is a powerful tool for generating novel flavonoid derivatives with enhanced biological activities. mdpi.comnih.gov Microorganisms such as bacteria and fungi possess a wide range of enzymes that can modify the structure of flavonoids through reactions like glycosylation, methylation, and halogenation. mdpi.comnih.gov

The use of microbial cultures to halogenate flavonoids has been demonstrated. For example, the fungus Caldariomyces fumago produces a chloroperoxidase that can halogenate flavanones. nih.govresearchgate.net While much of the research has focused on chlorination and bromination, these enzymatic systems can often utilize iodide as well.

The biotransformation of a common flavonoid like kaempferol using a microorganism that produces a suitable halogenase could potentially be a method for producing this compound. This approach offers a greener alternative to chemical synthesis for generating structural diversity in flavonoids. nih.gov Recent studies have explored the use of entomopathogenic filamentous fungi for the biotransformation of flavonoids, leading to the production of new glycosylated and halogenated derivatives. mdpi.comresearchgate.net This highlights the potential of microbial systems in producing novel iodinated flavonoids.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-coumaroyl-CoA |

| Kaempferol (3,5,7,4'-tetrahydroxyflavone) |

Advanced Analytical Methodologies for Characterization and Quantification of 3,5,7 Trihydroxy 4 Iodoflavone

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination. For a complex molecule like 3,5,7-Trihydroxy-4'-iodoflavone, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Ultraviolet-Visible (UV-Vis) spectroscopy is essential to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise connectivity of atoms within the this compound molecule can be established.

The ¹H NMR spectrum provides information on the chemical environment of each proton. For this compound, distinct signals are expected for the aromatic protons on the A and B rings. The protons on the A-ring (H-6 and H-8) typically appear as meta-coupled doublets in the upfield aromatic region (around 6.2-6.5 ppm) due to the strong shielding effect of the flanking hydroxyl groups at positions 5 and 7. researchgate.netresearchgate.net The B-ring protons would exhibit a characteristic AA'BB' system, appearing as two sets of doublets, due to the iodine substitution at the C-4' position.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The iodine atom at the C-4' position is expected to have a significant "heavy-atom effect," causing a substantial upfield shift (shielding) of the ipso-carbon (C-4') to around 95-100 ppm. nih.gov Conversely, the other carbons in the B-ring and the rest of the flavonoid skeleton would appear at predictable chemical shifts based on comparison with similar flavonols like kaempferol (B1673270). researchgate.netsci-hub.se Two-dimensional NMR experiments are crucial for unambiguous assignments. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is key for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular structure and confirm the placement of the iodine and hydroxyl substituents.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | - | ~146 |

| 3 | - | ~136 |

| 4 | - | ~176 |

| 5 | - | ~161 |

| 6 | ~6.2 (d, J ≈ 2.0 Hz) | ~99 |

| 7 | - | ~164 |

| 8 | ~6.4 (d, J ≈ 2.0 Hz) | ~94 |

| 9 | - | ~157 |

| 10 | - | ~104 |

| 1' | - | ~131 |

| 2', 6' | ~7.8 (d, J ≈ 8.5 Hz) | ~130 |

| 3', 5' | ~7.9 (d, J ≈ 8.5 Hz) | ~138 |

| 4' | - | ~98 |

| 3-OH | Variable | - |

| 5-OH | ~12.5 (s) | - |

| 7-OH | Variable | - |

Note: Predicted values are based on data for similar flavonoids like kaempferol and quercetin (B1663063), with adjustments for the substituent effect of iodine. Actual values may vary depending on the solvent and experimental conditions. researchgate.netnih.govsci-hub.sejfda-online.com

Mass Spectrometry (MS) Applications for Identification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through fragmentation analysis. For this compound, techniques like high-resolution electrospray ionization mass spectrometry (ESI-MS) would be employed.

In positive ion mode, the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺. In negative ion mode, a deprotonated molecular ion [M-H]⁻ would be observed. The high-resolution capability allows for the determination of the exact mass, which can be used to confirm the elemental formula (C₁₅H₉IO₅).

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, providing valuable structural clues. Flavonoids characteristically undergo retro-Diels-Alder (rDA) reactions within the C-ring. nih.gov This cleavage results in fragment ions that contain either the A-ring or the B-ring, allowing for the substitution patterns on each ring to be deduced. For this compound, the rDA fragmentation would yield specific fragments confirming the presence of the three hydroxyl groups on the A-ring and the iodine atom on the B-ring. The study of halogen-substituted flavones has been instrumental in elucidating these fragmentation pathways. jst.go.jpoup.com The loss of small neutral molecules like water (H₂O) and carbon monoxide (CO) is also commonly observed. nih.govnih.gov

Expected Key Mass Spectrometry Fragments for this compound

| Ion/Fragment | Expected m/z | Description |

|---|---|---|

| [M] | 395.96 | Molecular Ion (for C₁₅H₉IO₅) |

| [M+H]⁺ | 396.97 | Protonated Molecular Ion |

| [M-H]⁻ | 394.95 | Deprotonated Molecular Ion |

| ¹‚³A⁺ | 153.02 | rDA fragment containing the A-ring (dihydroxy substitution) |

| ¹‚³B⁺ | 243.94 | rDA fragment containing the iodinated B-ring |

| [M+H-CO]⁺ | 368.97 | Loss of carbon monoxide from the parent ion |

| [B-ring]⁺ | 218.95 | Fragment corresponding to the C₇H₄IO⁺ ion from B-ring cleavage |

Note: m/z values are calculated based on the most abundant isotopes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Verification

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching of the hydroxyl groups. ajpaonline.combiomedjournal.com The C=O stretching of the γ-pyrone ring is a strong, characteristic band typically appearing around 1650-1660 cm⁻¹, with its frequency lowered by intramolecular hydrogen bonding with the 5-OH group. researchgate.netnih.gov Aromatic C=C stretching vibrations would be observed in the 1450-1610 cm⁻¹ region. A band corresponding to the C-I stretch is expected in the far-infrared region, typically around 500-600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the conjugated system of the flavonoid. Flavonols typically exhibit two major absorption bands. mdpi.com Band I, appearing at longer wavelengths (typically 350-385 nm), is associated with the cinnamoyl system (B-ring and the C-ring heterocyclic portion). Band II, at shorter wavelengths (typically 240-280 nm), corresponds to the benzoyl system (A-ring). mdpi.com The positions of these bands are sensitive to the substitution pattern. The use of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can help confirm the location of free hydroxyl groups. rasayanjournal.co.in For instance, the addition of sodium acetate (NaOAc) typically causes a bathochromic (red) shift in Band II, indicating a free 7-OH group. rasayanjournal.co.in

Expected Spectroscopic Data (IR and UV-Vis) for this compound

| Technique | Expected Feature | Approximate Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| IR | O-H stretch (hydroxyls) | 3200-3500 (broad) |

| IR | C=O stretch (γ-pyrone) | ~1655 |

| IR | C=C stretch (aromatic) | 1610, 1560, 1450 |

| IR | C-O stretch (phenol) | ~1260 |

| IR | C-I stretch | ~550 |

| UV-Vis (in MeOH) | Band I (B-ring, cinnamoyl) | ~368 nm |

| UV-Vis (in MeOH) | Band II (A-ring, benzoyl) | ~266 nm |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for isolating the target compound, assessing its purity, and performing quantitative analysis. High-Performance Liquid Chromatography (HPLC) is the primary method used for non-volatile compounds like flavonoids.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation, quantification, and purity assessment of flavonoids. phcog.com A reversed-phase (RP-HPLC) method is typically developed for this purpose.

The method would involve a stationary phase, such as a C18 (octadecylsilyl) column, which is nonpolar. ftb.com.hr The mobile phase would consist of a polar solvent system, typically a mixture of an organic solvent (like acetonitrile or methanol) and water, often with a small amount of acid (e.g., acetic acid, formic acid, or trifluoroacetic acid) to ensure sharp peaks by suppressing the ionization of the phenolic hydroxyl groups. phcog.comscienggj.org A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for separating complex mixtures or for analyzing compounds with intermediate polarity like flavonoids, ensuring good resolution and reasonable analysis times. nih.gov

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for monitoring at specific wavelengths corresponding to the compound's absorption maxima (e.g., ~266 nm and ~368 nm). ajpaonline.combiomedjournal.com This setup not only quantifies the compound but also provides spectral data that can aid in peak identification and purity assessment. The method's validity would be established by assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Exemplary RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 10% B to 90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-35 °C |

| Detection | DAD at 266 nm and 368 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Flavonoids, including this compound, are generally non-volatile due to their multiple polar hydroxyl groups and high molecular weight. researchgate.net Therefore, a crucial derivatization step is required prior to GC-MS analysis to convert the analyte into a volatile and thermally stable form. acs.orgmdpi.com

The most common derivatization method for compounds with active hydrogens (like hydroxyl groups) is silylation. nih.gov This process involves reacting the flavonoid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). acs.orgdntb.gov.ua This reaction replaces the acidic protons of the hydroxyl groups with nonpolar trimethylsilyl (TMS) groups, creating a per-silylated derivative that is much more volatile.

Once derivatized, the sample can be injected into the GC-MS system. The GC separates the derivatized compound from other components in the mixture based on its boiling point and interaction with the capillary column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum, which serves as a molecular fingerprint, can be used for identification by comparison with spectral libraries or through interpretation of the fragmentation pattern. acs.orgnih.gov

Derivatization for GC-MS Analysis

| Parameter | Description |

|---|---|

| Analyte | This compound |

| Derivatization Reaction | Silylation (Conversion of -OH to -O-Si(CH₃)₃) |

| Silylating Reagent | BSTFA + 1% TMCS or MSTFA |

| Reaction Conditions | Heating at ~70 °C for 1-4 hours |

| Product | 3,5,7-Tris(trimethylsilyloxy)-4'-iodoflavone |

| Analysis Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

Thin-Layer Chromatography (TLC) for Rapid Analysis

Thin-Layer Chromatography (TLC) serves as a fundamental and convenient technique for the rapid qualitative analysis of this compound. springernature.com Its utility lies in its simplicity, low cost, minimal sample volume requirement, and the ability to process multiple samples simultaneously. aga-analytical.com.pl TLC is widely used to monitor the progress of chemical reactions, assess compound purity, and analyze fractions from larger-scale chromatographic separations. umich.edu

The process involves spotting a solution of the sample onto a TLC plate, which consists of a solid support (like glass or aluminum) coated with a thin layer of an adsorbent stationary phase. umich.edu For flavonoids, silica gel is a common stationary phase, operating under the principle of normal-phase chromatography where the mobile phase is less polar than the stationary phase. aga-analytical.com.pl Alternatively, reversed-phase TLC plates with C8 or C18 coatings can be used, where the mobile phase is more polar. aga-analytical.com.pl

The plate is then placed in a sealed chamber with a specific solvent system (mobile phase). As the solvent ascends the plate via capillary action, it moves the this compound spot. The separation is based on the compound's differential partitioning between the mobile and stationary phases. The distance the compound travels relative to the solvent front is known as the Retention Factor (Rf value), a characteristic value under specific conditions. umich.edu The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by thesolvent front. umich.edu

Visualization of the separated flavonoid spots is typically achieved under UV light, as flavonoids often exhibit fluorescence. aga-analytical.com.pl Additionally, various staining reagents can be sprayed onto the plate to produce colored spots, aiding in identification. nih.govnih.gov For instance, sulfuric acid spray followed by heating can cause compounds to decompose and appear as dark spots. umich.edu

Co-spotting, the process of applying the unknown sample and a known standard in the same lane, is often used to confirm the identity of a compound, as identical compounds will have the same Rf value under the same conditions. umich.edu While primarily a qualitative tool, TLC can be coupled with photodensitometry for quantitative analysis. nih.gov

Table 1: Representative TLC Systems for Flavonoid Analysis

| Stationary Phase | Mobile Phase System (v/v) | Visualization Method | Application |

| Silica Gel | Toluene / Ethyl Acetate (7:3) | UV light, Visualizing Reagents (e.g., Rhodamine B) | Separation of sterols and related compounds. nih.gov |

| Silica Gel | Chloroform / Methanol | UV light, Iodine vapor | General flavonoid separation. |

| Reversed-Phase C18 | Methanol / Water | UV light | Separation in aqueous solvent systems. aga-analytical.com.pl |

Quantitative Analysis Techniques for this compound in Research Samples

Accurate quantification of this compound is essential for various research applications. While older methods relied on HPLC with UV or diode array detection (DAD), these can suffer from low selectivity and sensitivity. nih.gov Modern techniques offer significant improvements in precision, accuracy, and the ability to detect trace amounts of the compound in complex matrices.

Development of LC-MS/MS Methods for Trace Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the efficient separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.govekb.eg This method is particularly well-suited for the trace analysis of this compound in complex biological or environmental samples. The advantage of LC-MS/MS is that it often requires minimal sample cleanup and chemical derivatization is not necessary. thermoscientific.com

Method development involves optimizing both the chromatographic separation and the mass spectrometric detection. For the LC part, various columns (e.g., C8 or C18) and mobile phases (e.g., acetonitrile, water, formic acid) are tested to achieve the best peak shape and separation from other matrix components. nih.gov

For the MS/MS part, instruments are typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.gov In this mode, a specific precursor ion of this compound is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This highly specific transition allows for reliable quantification even in the presence of co-eluting interferences.

Validation of an LC-MS/MS method is critical and typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.com For example, in the analysis of the related compound 3-hydroxy-flavone, a validated UPLC-MS/MS method demonstrated a linear response range of 0.61–2,500.00 nM with an analysis time of just 4.0 minutes. nih.gov

Table 2: Example Validation Parameters for a Flavonoid LC-MS/MS Method (based on 3-Hydroxy-flavone)

| Parameter | Result |

| Linearity Range | 0.61–2,500.00 nM nih.gov |

| Intra-day Variance | < 16.5% nih.gov |

| Intra-day Accuracy | 77.7%–90.6% nih.gov |

| Inter-day Variance | < 20.3% nih.gov |

| Inter-day Accuracy | 110.6%–114.2% nih.gov |

| Analysis Time | 4.0 min nih.gov |

| Sample Volume | 10 µL of blood nih.gov |

Spectrophotometric Assays for Concentration Determination

Spectrophotometric assays offer a simpler and more accessible method for determining the concentration of flavonoids compared to LC-MS/MS. These assays are often based on the formation of a colored complex between the flavonoid and a metal ion.

A sensitive spectrophotometric assay has been developed for flavonoids that possess a hydroxyl group at the 3-position, a key structural feature of this compound. nih.gov This method is based on the binding of the flavonoid with metals such as molybdenum, antimony, or bismuth. nih.gov The formation of this flavonoid-metal complex results in a significant bathochromic shift (a shift to a longer wavelength) in the visible spectrum of the flavonoid. nih.gov The concentration of the flavonoid can then be determined by measuring the absorbance at the new maximum wavelength (λmax). nih.gov

Studies have shown that the hydroxyl group at position 3 is a critical requirement for the formation of these yellow-colored complexes. nih.gov The molybdenum complex, in particular, has been found to yield higher absorbance compared to antimony and bismuth complexes, offering greater sensitivity. nih.gov This type of assay can be highly sensitive, capable of quantifying flavonoids in the 5-25 nM range, with results comparable to those obtained by HPLC. nih.gov A similar principle has been used to develop a selective spectrophotometric method for antimony determination using the structurally related flavonoid kaempferol (3,5,7,4'-tetrahydroxyflavone), which forms a complex with an absorption maximum at 420 nm. nih.gov

Electrochemical Detection Methods for this compound

Electrochemical detection methods represent another sensitive approach for the quantification of this compound. These techniques rely on the electrochemical properties of the analyte, specifically its ability to be oxidized or reduced at an electrode surface. The phenolic hydroxyl groups present in the structure of this compound are electrochemically active and can be easily oxidized.

This oxidation process generates a measurable electrical current that is directly proportional to the concentration of the flavonoid in the sample. Various electrochemical techniques, such as cyclic voltammetry, differential pulse voltammetry, and amperometry, can be employed. These methods can be coupled with liquid chromatography (HPLC-ECD) to provide both separation and highly sensitive detection.

The development of chemically modified electrodes can further enhance the sensitivity and selectivity of these methods. For instance, sensors based on gold nanoparticles have been used for the enantioselective recognition of other phenolic compounds, demonstrating the potential for creating highly specialized electrochemical sensors. dntb.gov.ua The primary advantages of electrochemical detection include high sensitivity, a wide linear range, and relatively low instrumentation costs.

Computational Approaches and Predictive Modeling for 3,5,7 Trihydroxy 4 Iodoflavone Research

Molecular Docking and Ligand-Protein Interaction Prediction for 3,5,7-Trihydroxy-4'-iodoflavone

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is crucial for understanding the potential biological targets of this compound and the specific interactions that stabilize the ligand-protein complex. The process involves placing the 3D structure of the iodoflavone into the binding site of a target protein and using a scoring function to estimate the binding affinity.

Research on similar flavonoid derivatives has demonstrated the utility of this approach. For instance, various flavones have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2), estrogen receptor-alpha (ER-α), and epidermal growth factor receptor (EGFR) to predict their potential as anticancer agents. nih.govcmu.ac.th For this compound, a similar study would involve docking it against a panel of known protein targets. The scoring function would yield a binding energy value, with lower values typically indicating a more favorable interaction. Key interactions would likely involve hydrogen bonds formed by the hydroxyl groups at positions 3, 5, and 7, and potential halogen bonding or hydrophobic interactions involving the iodine atom at the 4'-position.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value/Description | Significance |

| Target Protein | Kinase XYZ | A hypothetical enzyme implicated in a disease pathway. |

| Binding Energy | -9.8 kcal/mol | A strong negative value suggests a high binding affinity. |

| Interacting Residues | Lys78, Asp184, Phe167 | Specific amino acids in the protein's active site forming bonds. |

| Hydrogen Bonds | 5-OH with Asp184; 7-OH with Lys78 | Key stabilizing interactions contributing to binding affinity. |

| Hydrophobic Interactions | B-ring with Phe167 | Interactions involving the nonpolar regions of the ligand and protein. |

| Halogen Bond | 4'-Iodine with Carbonyl Oxygen of Gly165 | A potential non-covalent interaction unique to the iodinated compound. |

Molecular Dynamics (MD) Simulations to Explore Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations calculate the motion of every atom in the system, providing insights into the stability of the ligand-protein interaction and the conformational changes that may occur upon binding.

Following a promising docking result for this compound, an MD simulation would be the next logical step. The docked complex would be placed in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The simulation would run for a duration of nanoseconds to microseconds, tracking the atomic movements. Key parameters analyzed include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. A stable binding is often characterized by a low and converging RMSD value for the ligand within the binding pocket. Such simulations have been effectively used to confirm the stability of other flavonoid-protein complexes.

Table 2: Key Parameters from a Hypothetical MD Simulation of this compound-Protein Complex

| Parameter | Typical Value | Interpretation for Binding Stability |

| Simulation Time | 100 ns | Standard duration to assess short-term stability. |

| Ligand RMSD | < 2.0 Å | A low, stable value indicates the ligand remains securely in the binding pocket. |

| Protein Backbone RMSD | < 3.0 Å | Indicates the overall protein structure is not significantly perturbed by ligand binding. |

| Binding Pocket RMSF | Low | Low fluctuation of amino acid residues in the binding site suggests a stable interaction. |

| Hydrogen Bond Occupancy | > 75% | High occupancy indicates that key hydrogen bonds are maintained throughout the simulation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of New Iodoflavonoids

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. cmu.ac.th A QSAR model can be used to predict the activity of newly designed compounds and to understand which molecular features are most important for the desired biological effect.

To develop a QSAR model for iodoflavonoids, a dataset of related molecules with varying substitutions and their corresponding measured biological activities (e.g., IC₅₀ values) would be required. For each molecule, a set of molecular descriptors would be calculated, including electronic (e.g., atomic charges), steric (e.g., molecular volume), and lipophilic (e.g., LogP) properties. Statistical methods are then used to build an equation that correlates these descriptors with activity. cmu.ac.th

For this compound and its analogs, a QSAR study could reveal the importance of the iodine atom's electronegativity and size, as well as the hydrogen-bonding capacity of the hydroxyl groups. nih.gov The resulting model could guide the synthesis of new iodoflavonoids with potentially enhanced potency. mdpi.com

Table 3: Example of a Hypothetical QSAR Equation for Iodoflavonoid Activity

pIC₅₀ = 0.65 * LogP - 2.1 * E_LUMO + 0.4 * (qC4') + 3.5

| Descriptor | Description | Implication for Design |

| LogP | Lipophilicity (Octanol-Water Partition Coefficient) | A positive coefficient suggests that higher lipophilicity may increase activity. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | A negative coefficient indicates that a lower LUMO energy (better electron acceptor) is favorable. |

| qC4' | Partial Charge on the 4'-Carbon | A positive coefficient suggests that a more positive charge on the carbon attached to the iodine is beneficial for activity. |

In Silico ADMET Prediction for Research Compound Prioritization

Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. ADMET—Absorption, Distribution, Metabolism, Excretion, and Toxicity—prediction is a critical step. In silico tools can rapidly estimate these properties based on the molecule's structure, helping to flag potential issues early in the research process. researchgate.net

For this compound, ADMET prediction would involve submitting its structure to web-based platforms or software that use algorithms trained on large datasets of known drugs. nih.gov A key initial screen is Lipinski's "Rule of Five," which predicts poor oral absorption if a molecule violates several rules related to molecular weight, lipophilicity, and hydrogen bond donors/acceptors. researchgate.net Other predicted properties include blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity. The introduction of an iodine atom would increase the molecular weight and likely the lipophilicity of the parent flavone (B191248), which could influence its ADMET profile.

Table 4: Predicted ADMET Properties for this compound

| Property | Predicted Value | Implication |

| Molecular Weight | 394.1 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP | 2.9 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 3 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's Rule (< 10) |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| Predicted LD₅₀ (rat) | 2100 mg/kg (Class 4) | Predicted to be harmful if swallowed. researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity of the Chemical Compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic properties. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

For this compound, DFT calculations can determine its optimized 3D geometry and generate a map of its molecular electrostatic potential (MEP). The MEP map visually identifies the electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of the molecule. researchgate.net This is crucial for understanding how the molecule will interact with biological targets. Furthermore, these calculations yield the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive.

Table 5: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Represents the ability to donate an electron. |

| LUMO Energy | -2.1 eV | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | 4.1 eV | Indicates moderate chemical reactivity and stability. |

| Dipole Moment | 3.8 Debye | A significant dipole moment suggests the molecule is polar. |

| MEP Negative Regions | Carbonyl oxygen, hydroxyl oxygens | Likely sites for hydrogen bonding and interaction with positive centers. |

| MEP Positive Regions | Hydroxyl hydrogens | Likely sites for interaction with negative centers. |

Future Research Directions and Unexplored Avenues for 3,5,7 Trihydroxy 4 Iodoflavone

Exploration of Novel Synthetic Routes and Sustainable Production Methods

The future development and study of 3,5,7-Trihydroxy-4'-iodoflavone are contingent on efficient and sustainable methods for its synthesis. While specific synthetic routes for this iodinated flavone (B191248) are not extensively documented, established methods for flavonoid synthesis can be adapted. A potential novel approach could be the targeted iodination of a precursor flavone, such as apigenin (B1666066) (4',5,7-trihydroxyflavone), using electrophilic iodinating agents. nih.gov The development of regioselective iodination techniques would be crucial to ensure the iodine is specifically introduced at the 4'-position of the B-ring.

Furthermore, inspiration can be drawn from the synthesis of structurally related flavonoids. For instance, a novel route for the synthesis of 4',5,7-trihydroxy-3'-methoxyflavanone (homoeriodictyol) has been reported, which could be modified to produce the target iodoflavone. niscpr.res.in

From a sustainability perspective, future research should focus on "green chemistry" principles. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as minimizing waste production. mdpi.com Modern extraction and synthesis techniques that are considered environmentally friendly include:

Ultrasound-Assisted Extraction/Synthesis (UAE): Utilizes ultrasonic waves to accelerate reactions and extractions.

Microwave-Assisted Extraction/Synthesis (MAE): Employs microwave radiation to heat reactions rapidly and efficiently.

Enzyme-Assisted Extraction: Uses enzymes for more specific and milder extraction conditions. nih.gov

The development of biosynthetic pathways using genetically engineered microorganisms also presents a promising avenue for the sustainable production of flavonoid scaffolds, which could then be chemically modified. nih.gov

Table 1: Potential Sustainable Methods for Flavonoid Production

| Method | Principle | Potential Advantages |

| Ultrasound-Assisted Synthesis | Uses acoustic cavitation to enhance chemical reactions. | Reduced reaction times, lower energy consumption, improved yields. |

| Microwave-Assisted Synthesis | Utilizes microwave energy for rapid and uniform heating. | Faster reaction rates, higher purity of products, reduced solvent usage. |

| Biocatalysis | Employs enzymes or whole microorganisms to catalyze reactions. | High specificity, mild reaction conditions, biodegradable catalysts. |

| Flow Chemistry | Continuous pumping of reagents through a reactor. | Precise control over reaction parameters, enhanced safety, ease of scalability. |

Identification of Additional Molecular Targets and Signaling Pathways Modulated by the Compound

A significant area of future research lies in elucidating the molecular targets and signaling pathways affected by this compound. Flavonoids, as a class, are known to interact with a multitude of cellular targets, often acting as signaling molecules rather than just antioxidants. nih.govnih.gov

Key signaling pathways that are frequently modulated by flavonoids and warrant investigation for this specific compound include:

Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways, including ERK, JNK, and p38, are crucial in regulating cell proliferation, differentiation, and apoptosis. nih.govnih.gov Some flavonoids are known to inhibit components of the MAPK pathway, such as Raf1 and MEK1. nih.gov

PI3K/Akt Signaling Pathway: This is a critical pro-survival pathway that is often dysregulated in cancer. nih.gov Several flavonoids have been shown to inhibit PI3K or Akt, leading to anti-proliferative effects. nih.govnih.gov

Nuclear Factor-kappa B (NF-κB) Signaling: This pathway is a key regulator of inflammation. Apigenin, the parent compound of this compound, is a known inhibitor of NF-κB signaling. mdpi.com

Iodide Metabolism Pathways: Given the iodine substitution, a unique avenue of research is the compound's potential interference with iodine transport and metabolism. Flavonoids are known to affect iodide uptake and efflux in thyroid cells, and the presence of the 4'-iodo group could enhance or modify this activity. nih.gov This suggests that proteins like the sodium-iodide symporter (NIS) could be a specific molecular target. nih.gov

Future studies should employ techniques like affinity chromatography and proteomics to pull down and identify direct protein binding partners of this compound.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To gain a deeper understanding of the biological effects of this compound, it is imperative to move beyond traditional 2D cell cultures and utilize more physiologically relevant models.

Advanced In Vitro Models:

3D Cell Cultures (Spheroids and Organoids): These models better mimic the three-dimensional architecture and cell-cell interactions of native tissues. nih.gov Patient-derived organoids (PDOs), in particular, offer a platform for personalized medicine research, allowing the compound's effects to be tested on models that reflect a specific patient's tumor biology. mdpi.com

Organs-on-a-Chip (OOCs): These microfluidic devices contain living cells in continuously perfused microchambers, recreating the structural and functional complexity of human organs. mdpi.com An OOC model could be used to study the compound's metabolism, efficacy, and toxicity in a multi-organ system, for example, a gut-liver-on-a-chip to study bioavailability and hepatotoxicity.

Ex Vivo Models:

Patient-Derived Explants: Short-term culture of fresh patient tumor tissue can provide a valuable platform for assessing the compound's anti-cancer activity in a native tumor microenvironment. mdpi.com